molecular formula C13H14N4O B11986664 4-Methylbenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone

4-Methylbenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone

Cat. No.: B11986664
M. Wt: 242.28 g/mol
InChI Key: BINBCNYZPVEZEC-RIYZIHGNSA-N
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Description

4-Methylbenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is an organic compound with the molecular formula C12H12N4O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone typically involves the condensation reaction between 4-methylbenzaldehyde and 4-hydroxy-6-methyl-2-pyrimidinylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

Scientific Research Applications

4-Methylbenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylbenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylbenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzaldehyde and pyrimidine moieties allows it to participate in a wide range of reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

4-methyl-2-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14N4O/c1-9-3-5-11(6-4-9)8-14-17-13-15-10(2)7-12(18)16-13/h3-8H,1-2H3,(H2,15,16,17,18)/b14-8+

InChI Key

BINBCNYZPVEZEC-RIYZIHGNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC2=NC(=CC(=O)N2)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=NC(=CC(=O)N2)C

Origin of Product

United States

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